(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride
Overview
Description
Scientific Research Applications
Corrosion Inhibition and Material Science
One study investigated the corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in an acidic medium, achieving an inhibition efficiency of up to 98% (Bentiss et al., 2009). This suggests potential applications of similar compounds in protecting materials from corrosion, which could extend to (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride if it shares similar chemical behavior.
Synthetic Chemistry and Drug Development
Research on the synthesis of propionamides from related chemical precursors indicated weak antibacterial activity (Arutyunyan et al., 2014). This highlights the broader chemical family's potential in synthesizing compounds with biological activity, pointing towards the pharmaceutical applications of this compound.
Peptide Synthesis and Biochemistry
A study described the use of a modified benzhydrylamine reagent for the solid phase synthesis of peptide amides (Funakoshi et al., 1988). This research underscores the utility of compounds with specific functional groups (e.g., amines, fluorides) in peptide synthesis, suggesting that this compound could be useful in similar synthetic applications, particularly in the development of peptide-based therapeutics.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been found to interact with gpr41 receptors .
Mode of Action
It’s worth noting that similar compounds have been found to activate specific receptors, leading to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
After oral administration, it was found to undergo rapid metabolism and wide tissue distribution .
Result of Action
Similar compounds have been found to have various beneficial effects, such as anti-obesity effects and improvement of hepatic steatosis .
properties
IUPAC Name |
(3S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDPBCLPVWWZGD-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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